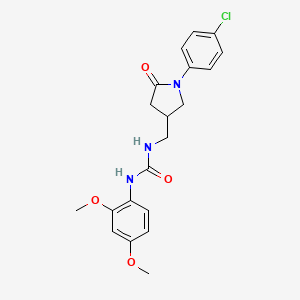

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea

Description

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea (CAS: 954697-35-9) is a synthetic urea derivative with the molecular formula C₂₀H₂₂ClN₃O₄ and a molecular weight of 403.9 g/mol. Its structure features a pyrrolidin-5-one core substituted with a 4-chlorophenyl group, a methylurea linkage, and a 2,4-dimethoxyphenyl moiety . The compound’s Smiles notation is COc1ccc(NC(=O)NCC2CC(=O)N(c3ccc(Cl)cc3)C2)c(OC)c1, highlighting its electron-rich aromatic systems and polar functional groups.

Properties

IUPAC Name |

1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(2,4-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClN3O4/c1-27-16-7-8-17(18(10-16)28-2)23-20(26)22-11-13-9-19(25)24(12-13)15-5-3-14(21)4-6-15/h3-8,10,13H,9,11-12H2,1-2H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUOHLAOLCOPHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its pharmacological relevance.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Pyrrolidinone ring: Contributes to the compound's stability and reactivity.

- Chlorophenyl group: Enhances lipophilicity, potentially improving membrane permeability.

- Urea moiety: Often associated with biological activity due to its ability to form hydrogen bonds with biological targets.

The molecular formula of this compound is with a molecular weight of approximately 403.86 g/mol. Its structural complexity allows for diverse interactions within biological systems, making it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the pyrrolidinone ring through cyclization reactions.

- Introduction of the chlorophenyl group via nucleophilic substitution.

- Coupling with the dimethoxyphenyl isocyanate to form the final urea derivative.

This multi-step synthesis is crucial for obtaining high yields and purity, often employing various reagents and reaction conditions tailored to optimize each stage.

Biological Activity

Research into the biological activity of this compound indicates several potential therapeutic effects:

Enzyme Inhibition

This compound has been studied for its enzyme inhibitory properties. Preliminary findings suggest it may act as an inhibitor for various enzymes involved in metabolic pathways. For instance, studies have highlighted its potential as an acetylcholinesterase (AChE) inhibitor, which could have implications in treating neurodegenerative diseases like Alzheimer's.

Antibacterial and Antifungal Activity

Preliminary screening has shown that compounds structurally similar to this compound exhibit moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic enzymes.

Case Studies

A study conducted on related compounds demonstrated significant antibacterial efficacy with IC50 values ranging from 0.63 µM to 6.28 µM against urease . These findings suggest that derivatives of this compound could serve as templates for developing new antibacterial agents.

The proposed mechanism of action involves:

- Binding to specific receptors or enzymes , altering their activity and leading to downstream effects in cellular signaling pathways.

- Modulation of enzyme kinetics , which may enhance or inhibit metabolic processes critical for cellular function.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally related compounds can be insightful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)-3-methylurea | Chlorophenyl group, simpler urea linkage | Limited antibacterial activity |

| 1-(4-Methoxyphenyl)-3-methylurea | Methoxy instead of chlorophenyl | Different electronic properties; less effective |

| 3-(3,5-Dimethoxyphenyl)urea | Lacks pyrrolidinone ring | Focus on urea functionality; minimal biological activity |

This table illustrates how structural variations can significantly influence biological outcomes.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : The target compound’s 4-chlorophenyl and 2,4-dimethoxyphenyl groups enhance lipophilicity compared to the hydroxylated analog in , which may improve membrane permeability but reduce aqueous solubility.

- Material Science Relevance : Analogues like CM871483 and CM871488 highlight the utility of dimethoxyphenyl-urea derivatives in materials research, though their exact applications remain underexplored.

Computational and Experimental Insights

- DFT Studies: Pathade et al. This aligns with the target compound’s 2,4-dimethoxyphenyl substituent.

- Cytotoxicity: Pyrazole-urea hybrids (e.g., indole-3-carboxylic acid derivatives) demonstrate moderate cytotoxicity in vitro, suggesting that the target compound’s pyrrolidinone core may confer similar pharmacological properties .

Q & A

How can researchers optimize the synthesis of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea to improve yield and purity?

Advanced Research Focus : Reaction condition optimization and catalytic systems.

Methodological Answer :

- Stepwise Synthesis : Begin with preparing the pyrrolidinone core (1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl intermediate via cyclization of substituted γ-lactams. Use DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst in acetonitrile under reflux (65°C) to facilitate urea bond formation, as demonstrated in analogous urea syntheses .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in hexane to isolate high-purity product. Monitor reaction progress via TLC and HPLC (C18 column, acetonitrile/water mobile phase).

- Yield Optimization : Adjust stoichiometry of the amine and isocyanate precursors (1.2:1 molar ratio) and extend reaction time to 2–3 hours for complete conversion .

What advanced spectroscopic and crystallographic techniques are critical for characterizing this urea derivative?

Advanced Research Focus : Structural elucidation and resolving stereochemical ambiguities.

Methodological Answer :

- NMR Analysis : Use - and -NMR (DMSO-) to confirm substitution patterns. Key signals include the urea NH protons (δ 8.2–9.5 ppm) and methoxy groups (δ 3.7–3.9 ppm). Compare with spectral data of structurally related chalcones and urea derivatives .

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol. Resolve the 3D structure to confirm the spatial arrangement of the 2,4-dimethoxyphenyl and pyrrolidinone groups. Reference analogous urea compounds in the Cambridge Structural Database .

- Elemental Analysis : Validate molecular formula (e.g., CHClNO) with ≤0.3% deviation .

How can researchers design assays to evaluate the biological activity of this compound, particularly targeting enzyme or receptor interactions?

Advanced Research Focus : Mechanistic studies and target validation.

Methodological Answer :

- In Vitro Enzyme Assays : Test inhibition of serine hydrolases or kinases (e.g., trypsin, chymotrypsin) using fluorogenic substrates. Compare IC values with known urea-based inhibitors like PSNCBAM-1, a cannabinoid receptor modulator .

- Cellular Models : Use HEK293 cells transfected with GPCRs (e.g., CB1 receptor) to assess cAMP modulation via ELISA. Include SR141716A (a CB1 antagonist) as a control .

- Binding Studies : Perform surface plasmon resonance (SPR) to measure affinity for target proteins. Immobilize recombinant receptors on sensor chips and analyze kinetic parameters (k/k) .

What computational strategies are effective for predicting the pharmacokinetic and pharmacodynamic properties of this compound?

Advanced Research Focus : In silico modeling for ADME profiling.

Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding poses in protein active sites (e.g., COX-2 or MAP kinases). Parameterize the urea moiety for hydrogen-bond interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) and interaction fingerprints.

- ADMET Prediction : Utilize SwissADME to estimate logP (∼3.2), bioavailability (Lipinski score), and cytochrome P450 interactions. Cross-validate with ProTox-II for toxicity endpoints .

How should researchers address contradictory data in biological activity studies, such as varying IC50_{50}50 values across assays?

Advanced Research Focus : Data reproducibility and mechanistic reconciliation.

Methodological Answer :

- Assay Standardization : Normalize protocols (e.g., ATP concentration in kinase assays, cell passage number) and include positive controls (e.g., diflubenzuron for urea-based enzyme inhibition) .

- Orthogonal Validation : Confirm activity via dual methods (e.g., SPR for binding and functional assays for efficacy). For divergent results, investigate off-target effects using proteome-wide affinity profiling .

- Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to identify outliers. Use Bayesian modeling to account for inter-lab variability .

What methodologies are recommended for studying the compound’s stability under physiological and storage conditions?

Advanced Research Focus : Degradation kinetics and formulation challenges.

Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the urea bond) .

- Solution Stability : Prepare stock solutions in DMSO and PBS (pH 7.4). Assess stability over 72 hours at 4°C and 25°C. Use LC-MS to detect dimerization or oxidation .

- Solid-State Analysis : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and polymorphic transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.